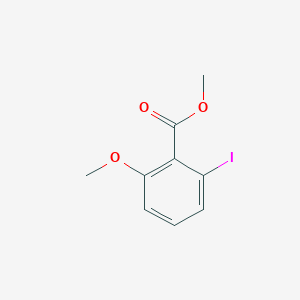

Methyl 2-iodo-6-methoxybenzoate

Descripción general

Descripción

“Methyl 2-iodo-6-methoxybenzoate” is an organic compound that is extensively studied for its potential implications in various fields of research and industry. It is also known as "methyl 2-iodo-6-anisate" .

Molecular Structure Analysis

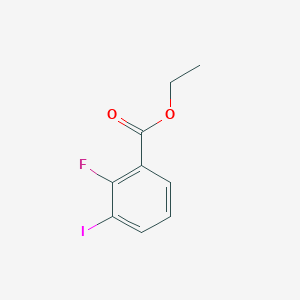

The molecular formula of “Methyl 2-iodo-6-methoxybenzoate” is C9H9IO3 . The molecular weight is 292.07 g/mol . The exact structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis

“Methyl 2-iodo-6-methoxybenzoate” has a melting point of 64°C, a boiling point of 149-150 °C/10 mmHg (lit.), and a density of 1.784 g/mL at 25 °C (lit.) . It is insoluble in water but slightly soluble in chloroform, ethyl acetate, and methanol . It is sensitive to light .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Methyl 2-iodo-6-methoxybenzoate plays a crucial role in the synthesis of complex organic compounds. For instance, its derivatives are used in the efficient synthesis of (+/-)-vibralactone, a process that involves reductive alkylation, iodolactonization, ozonolysis, and other reactions without the need for protecting groups (Zhou & Snider, 2008).

This compound is instrumental in synthesizing radiopharmaceuticals, such as [(125)I]iodoDPA-713, which targets specific proteins for imaging inflammation in preclinical models (Wang et al., 2009).

In the field of organic chemistry, it is used in Suzuki Cross-Coupling Reactions, particularly with sterically hindered aryl boronates (Chaumeil et al., 2000).

Thermochemical Studies

- Methyl 2-iodo-6-methoxybenzoate derivatives have been studied for their thermochemical properties, contributing to a better understanding of their structural and energetic characteristics (Flores et al., 2019).

Photostabilization and Photochemistry

- It is also involved in the study of photostabilizers, particularly in understanding the generation and quenching of singlet molecular oxygen, which is crucial in the degradation of photoprotected materials (Soltermann et al., 1995).

Medicinal Chemistry

- Methyl 2-iodo-6-methoxybenzoate and its derivatives have applications in medicinal chemistry, where they are used in the synthesis of drugs like metoclopramide, demonstrating its relevance in pharmaceutical manufacturing (Murakami et al., 1971).

Safety And Hazards

“Methyl 2-iodo-6-methoxybenzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

methyl 2-iodo-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQWVJWPFLNUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodo-6-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)